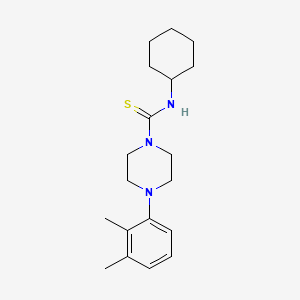
3-(5-bromo-2-methoxyphenyl)-N-(4-methylphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-bromo-2-methoxyphenyl)-N-(4-methylphenyl)acrylamide, also known as BMAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential neurotoxicity. BMAA has been found in various environmental samples, including cyanobacteria, shellfish, and flying foxes. The compound's chemical structure is similar to that of the non-protein amino acid, β-N-methylamino-L-alanine (BMAA), which has been linked to neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The exact mechanism of 3-(5-bromo-2-methoxyphenyl)-N-(4-methylphenyl)acrylamide-induced neurotoxicity is still not fully understood. However, it is thought that the compound can act as an excitotoxin, causing overstimulation of glutamate receptors and subsequent neuronal death. This compound has also been shown to disrupt protein synthesis and induce misfolding of proteins, leading to the accumulation of toxic aggregates.
Biochemical and Physiological Effects:
This compound has been found to affect various biochemical and physiological processes in the body. The compound has been shown to increase the production of reactive oxygen species (ROS) and induce oxidative stress, leading to damage to cellular components such as lipids, proteins, and DNA. This compound has also been found to disrupt mitochondrial function, leading to energy depletion and subsequent cell death.
Vorteile Und Einschränkungen Für Laborexperimente
3-(5-bromo-2-methoxyphenyl)-N-(4-methylphenyl)acrylamide has been widely used in laboratory experiments to study its neurotoxic effects. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using this compound in experiments is that it is not a natural compound found in the body, and its effects may not fully represent those of naturally occurring toxins.
Zukünftige Richtungen
Further research is needed to fully understand the mechanisms of 3-(5-bromo-2-methoxyphenyl)-N-(4-methylphenyl)acrylamide-induced neurotoxicity and its potential role in neurodegenerative diseases. Future studies could focus on identifying the specific pathways and proteins affected by this compound and developing potential therapeutic interventions. Additionally, more research is needed to explore the environmental sources and distribution of this compound and its potential impact on human health.
Synthesemethoden
3-(5-bromo-2-methoxyphenyl)-N-(4-methylphenyl)acrylamide can be synthesized using various methods, including the reaction between 5-bromo-2-methoxyaniline and 4-methylphenylacryloyl chloride in the presence of a base. The reaction yields this compound as a white crystalline solid, which can be purified using recrystallization techniques.
Wissenschaftliche Forschungsanwendungen
3-(5-bromo-2-methoxyphenyl)-N-(4-methylphenyl)acrylamide has been extensively studied in the scientific community for its potential neurotoxic effects. The compound has been shown to induce neuronal death in various in vitro and in vivo models, including primary neuronal cultures, zebrafish, and mice. This compound has also been found to cause oxidative stress, mitochondrial dysfunction, and protein aggregation, which are all hallmarks of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
(E)-3-(5-bromo-2-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c1-12-3-7-15(8-4-12)19-17(20)10-5-13-11-14(18)6-9-16(13)21-2/h3-11H,1-2H3,(H,19,20)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVVHOSKXQIKJG-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C=CC2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C=C/C2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5793993.png)

![3-[(4-methoxybenzyl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5794015.png)

![2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5794034.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-methylthiourea](/img/structure/B5794045.png)


![ethyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5794057.png)
![5-[(3,4-dichlorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5794067.png)

![3-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5794080.png)
